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Abstract

Linuron, a substituted urea herbicide, has been widely used in agriculture for the control of
broadleaf and grassy weeds. This technical guide provides an in-depth review of the
toxicological profile of linuron in mammalian species, with a focus on quantitative data,
experimental methodologies, and mechanisms of action. The information presented is intended
to serve as a comprehensive resource for researchers, scientists, and professionals involved in
drug development and chemical safety assessment. Linuron exhibits a range of toxic effects in
mammals, including acute toxicity, subchronic and chronic organ damage, reproductive and
developmental abnormalities, and potential carcinogenicity. Its primary mechanisms of toxicity
involve endocrine disruption, specifically through androgen receptor antagonism and inhibition
of testosterone synthesis. This guide summarizes key toxicological endpoints, details the
experimental protocols used to derive these data, and visualizes the known signaling pathways
and experimental workflows to provide a clear and thorough understanding of linuron's effects
on mammalian systems.

Acute Toxicity

Linuron generally exhibits low to moderate acute toxicity following oral, dermal, and inhalation
exposure in mammalian species. The primary signs of acute toxicity at high doses can include
neurotoxic effects such as salivation, lacrimation, and lethargy.[1]
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Table 1: Acute Toxicity of Linuron in Mammalian Species

Species Route of Parameter Value (malkg Reference
Exposure bw)

Rat Oral LD50 1146 - 4833 [2][3]

Rabbit Oral LD50 2250 [4][5]

Mouse Oral LD50 Not specified

Rat Dermal LD50 >2000 [2][3][6]

Rabbit Dermal LD50 >5000 [4171

Rat Inhalation (4h) LC50 >6.15 mg/L [21[31[7]

Subchronic and Chronic Toxicity and
Carcinogenicity

Repeated exposure to linuron over subchronic and chronic durations has been shown to
induce a variety of adverse effects in mammals, with the hematopoietic system, liver, and
testes being primary target organs.[4][8]

Subchronic Toxicity

Subchronic studies in rats and dogs have demonstrated that repeated oral exposure to linuron
can lead to hematological changes, including increased methemoglobin and sulfhemoglobin
levels, and anemia.[7][8] Effects on the liver and kidneys have also been observed.

Table 2: Subchronic Oral Toxicity of Linuron in Mammalian Species
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NOAEL LOAEL
Species Duration (mglkg (mglkg Key Effects Reference
at LOAEL
bwiday) bwi/day)
Hematologica
| effects, liver
Rat 90 days 2.5 12.5 and kidney
weight
changes
Anemia,
Dog 90 days 1.25 6.25 hematological [7]

alterations

Chronic Toxicity and Carcinogenicity

Long-term studies have provided evidence of the carcinogenic potential of linuron in rodents.
The US EPA has classified linuron as a Group C "possible human carcinogen”.[8]

In a two-year feeding study in rats, linuron induced a statistically significant increase in

testicular interstitial (Leydig) cell adenomas.[2] In a similar study in mice, an increased

incidence of hepatocellular adenomas was observed in females at the highest dose tested.[2]

Table 3: Chronic Toxicity and Carcinogenicity of Linuron in Rodents
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NOAEL LOAEL
Species Duration (mglkg (mglkg Key Effects Reference
bwiday) bwi/day) atLOAEL
Testicular
Leydig cell
Rat 2 years 2.5 6.25 adenomas, [21[7]
hematological
effects
Hepatocellula
r adenomas
Mouse 2 years 7.5 75 (females), [2]

hematological

effects

Experimental Protocol: 2-Year Chronic Toxicity/Carcinogenicity Study in Rats (NTP Protocol)
o Test Substance: Linuron (technical grade)

o Animal Model: Fischer 344/N rats (50 per sex per group)

o Administration: Dietary admixture

e Dose Levels: 0, 750, and 1,500 ppm

e Duration: 103 weeks

o Endpoints Evaluated: Survival, body weight, food consumption, clinical observations,
hematology, clinical chemistry, urinalysis, gross pathology, and histopathology of all major
organs and tissues.

e Results: A dose-related increase in the incidence of renal tubular cell adenomas and
adenocarcinomas was observed in male rats. Neoplastic nodules of the liver were also
increased in dosed male rats.

Genotoxicity
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The genotoxic potential of linuron has been evaluated in a variety of in vitro and in vivo assays
with mixed results. While some studies, including the Ames test, have shown negative results
for mutagenicity, other assays have indicated potential for chromosomal damage.[2][7]

Table 4: Summary of Genotoxicity Studies for Linuron

Metabolic
Assay Type Test System L. Result Reference
Activation

o With and without )
Ames Test S. typhimurium o Negative [2]

Chinese Hamster i )
Chromosomal With and without

] Ovary (CHO) Positive
Aberration S9
cells
Micronucleus Mouse bone ) )
In vivo Negative
Test marrow

Unscheduled

) Rat hepatocytes In vitro Negative 2]
DNA Synthesis

Reproductive and Developmental Toxicity

Linuron is a well-documented reproductive and developmental toxicant in mammals, with its
effects primarily linked to its antiandrogenic activity.

Reproductive Toxicity

In a three-generation reproductive toxicity study in rats, a No-Observed-Adverse-Effect Level
(NOAEL) of 12.5 mg/kg/day was established, with no significant effects on reproductive
parameters at this dose.[7] However, at higher doses, effects on fertility and reproductive
performance have been noted.

Experimental Protocol: Three-Generation Reproductive Toxicity Study in Rats
e Test Substance: Linuron

e Animal Model: Sprague-Dawley rats
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e Administration: Dietary
e Dose Levels: 0, 62.5, 125, and 250 ppm

e Protocol: P, F1, and F2 generations were evaluated for reproductive performance, including
mating, fertility, gestation, and lactation indices. Offspring were examined for viability, growth,
and development.

o Key Findings: At 250 ppm, there was a reduction in litter size and pup viability. The NOAEL
for reproductive effects was determined to be 125 ppm.

Developmental Toxicity

Developmental toxicity studies have demonstrated that in utero exposure to linuron can lead
to a range of malformations in male offspring, consistent with its antiandrogenic mechanism of
action. These effects include hypospadias, cryptorchidism, and testicular atrophy.[9]

A study in rats exposed to linuron via oral gavage from gestational day 13 to 18 resulted in a
dose-dependent decrease in anogenital distance in male offspring, a sensitive indicator of
antiandrogenic effects.[7][10][11] Pathological examination revealed damaged seminiferous
tubules and injured Leydig cell ultrastructure.[7][10][11]

Table 5: Developmental Toxicity of Linuron in Mammalian Species
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Ke
NOAEL LOAEL i
Speci Exposure (malk (malk Developme e
ecies m m eference
> Period I DI ntal Effects
bwiday) bwiday)
at LOAEL

Decreased
anogenital
distance,
urogenital
Rat Gestational 50 100 fold | IL0N]
Days 13-18 malformation
s, testicular
and
epididymal
atrophy

Increased
post-
implantation

] loss, fetal

) Gestational )
Rabbit 25 50 resorptions [7]
Days 6-18 )

(in the
presence of
maternal

toxicity)

Experimental Protocol: Developmental Toxicity Study in Rats

Test Substance: Linuron

Animal Model: Pregnant Sprague-Dawley rats

Administration: Oral gavage

Dose Levels: 0, 50, 100, 150, or 200 mg/kg/day

Exposure Period: Gestational days 13 to 18
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o Endpoints Evaluated: Maternal clinical signs, body weight, food consumption. Fetal
evaluations included external, visceral, and skeletal examinations. Anogenital distance was
measured in male offspring.

o Key Findings: A dose-related decrease in anogenital distance was observed in male fetuses.
At higher doses, there was an increased incidence of reproductive tract malformations.

Mechanism of Action: Endocrine Disruption

The primary mechanism underlying the reproductive and developmental toxicity of linuron is its
action as an endocrine disruptor, specifically targeting the androgen signaling pathway.
Linuron exerts its antiandrogenic effects through two main mechanisms: competitive
antagonism of the androgen receptor (AR) and inhibition of testosterone synthesis.[12][13]

Androgen Receptor Antagonism

Linuron and its metabolites can bind to the androgen receptor, competitively inhibiting the
binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[1][13] This
prevents the AR from translocating to the nucleus and activating the transcription of androgen-
responsive genes, which are crucial for the development and maintenance of male
reproductive tissues.

Click to download full resolution via product page

Androgen Receptor Antagonism by Linuron

Inhibition of Testosterone Synthesis
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In addition to its effects on the androgen receptor, linuron has been shown to directly inhibit
the synthesis of testosterone in the Leydig cells of the testes.[10][11][14] Studies have
demonstrated that linuron exposure leads to a significant reduction in the expression of key
enzymes involved in the steroidogenesis pathway, including P450scc (cytochrome P450 side-
chain cleavage enzyme) and 3[3-HSD (3B-hydroxysteroid dehydrogenase).[7][10][11] This
leads to decreased testosterone production and contributes to the observed developmental

abnormalities in male offspring.[7][10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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